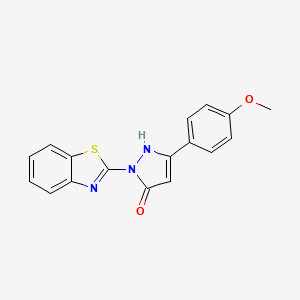

1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Description

Historical Context of Benzothiazole-Pyrazole Hybrid Compounds

The development of benzothiazole-pyrazole hybrid compounds represents a significant milestone in heterocyclic chemistry that emerged from the convergent evolution of two independent research trajectories. The foundational work on pyrazole derivatives can be traced back to 1883 when Ludwig Knorr first coined the term "pyrazole" and established fundamental synthetic methodologies for this five-membered nitrogen-containing heterocycle. This pioneering research laid the groundwork for understanding pyrazole structures as potent medicinal scaffolds capable of exhibiting a full spectrum of biological activities. The early recognition of pyrazole derivatives as alkaloids due to their unique pharmacological effects on human beings established them as compounds of significant therapeutic interest.

Benzothiazole chemistry developed along a parallel trajectory, with 2-substituted benzothiazoles such as 2-chloro- and 2-phenylbenzothiazoles first reported by A.W. Hofmann in 1879. The practical applications of benzothiazole derivatives became apparent in 1921 when 2-sulfanylbenzothiazoles were discovered as vulcanization accelerators for natural and synthetic rubber. The parent benzothiazole compound was first isolated in 1967 from the volatiles of American cranberries Vaccinium macrocarpon Ait. var. Early Black, demonstrating the natural occurrence of this heterocyclic system. This discovery highlighted the biological relevance of benzothiazole structures and sparked interest in their potential therapeutic applications.

The convergence of benzothiazole and pyrazole chemistry into hybrid compounds represents a more recent development in medicinal chemistry, driven by the understanding that molecular hybrids can exhibit enhanced or novel biological activities compared to their individual components. Research conducted by Reddy and colleagues demonstrated that pyrazolo-benzothiazole hybrids could be synthesized and screened for cytotoxic activity towards several cancer cell lines, including colon (HT-29), prostate (PC-3), lung (A549), and glioblastoma (U87MG) cell lines. Their work revealed that specific compounds in this hybrid class displayed significant activity, with some derivatives showing half-maximal inhibitory concentration values in the range of 3.17-6.77 micromolar, demonstrating superior performance compared to reference drugs.

The historical evolution of these hybrid compounds has been characterized by increasingly sophisticated synthetic approaches and more targeted biological applications. Studies by various research groups have shown that pyrazole linked benzothiazole derivatives can be designed and synthesized using simple, efficient, and environmentally friendly routes under catalyst-free conditions, achieving good to excellent yields. The development of these synthetic methodologies has enabled the exploration of structure-activity relationships and the optimization of biological properties through systematic structural modifications.

Recent historical developments have focused on expanding the therapeutic applications of benzothiazole-pyrazole hybrids beyond traditional areas. Research has demonstrated that these compounds can exhibit antibacterial properties through enoyl acyl carrier protein reductase inhibition, with some derivatives showing zone of inhibition values comparable to standard antibiotics like streptomycin. Additionally, the exploration of these hybrids as anti-tuberculosis agents has emerged as a significant research direction, with specific compounds showing promising anti-tuberculosis activity and inhibition of mycobacterium tuberculosis enoyl-acyl carrier protein reductase enzyme.

The historical context of benzothiazole-pyrazole hybrid development also encompasses the evolution of understanding regarding their mechanisms of action. Early research focused primarily on cytotoxicity screening, but more recent investigations have elucidated specific molecular targets and pathways. Studies have revealed that these compounds can induce cell cycle arrest and apoptosis through depolarization of mitochondrial membrane potential, increased reactive oxygen species production, and subsequent deoxyribonucleic acid damage. Furthermore, some derivatives have demonstrated significant in vitro and in vivo antiangiogenic properties, including vascular endothelial growth factor receptor-2 inhibition.

Structural Significance of Methoxy Substitution in Aromatic Heterocycles

The incorporation of methoxy substitution in aromatic heterocycles represents a fundamental design strategy in medicinal chemistry that significantly influences both the electronic properties and biological activity of the resulting compounds. In the context of this compound, the para-methoxyphenyl substitution at the pyrazole ring contributes essential structural and functional characteristics that distinguish this compound from other benzothiazole-pyrazole hybrids.

Methoxy groups function as electron-donating substituents through both inductive and resonance effects, with the resonance contribution being predominant due to the lone pair electrons on the oxygen atom. When positioned at the para location of an aromatic ring, methoxy groups activate the aromatic system toward electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and remaining para positions. This electronic activation has profound implications for the reactivity and stability of the resulting heterocyclic compounds.

Research has demonstrated that methoxy-activated aromatic systems exhibit enhanced reactivity patterns compared to unsubstituted analogs. Studies on indole heterocyclic systems with methoxy substitutions have shown that electron-donating methoxy groups can activate specific positions on aromatic rings, enabling reactions that do not occur in simple unsubstituted heterocycles. For instance, indoles activated by electron-donating methoxy groups at various positions are capable of undergoing reactions at previously unreactive sites, demonstrating the profound influence of methoxy substitution on aromatic reactivity.

The structural significance of methoxy substitution extends beyond simple electronic effects to encompass conformational and steric considerations. In the specific case of this compound, the methoxy group at the para position of the phenyl ring provides optimal electronic activation while minimizing steric hindrance. This positioning allows for maximum overlap of the oxygen lone pairs with the aromatic pi system while maintaining favorable geometric arrangements for potential biological interactions.

Computational studies utilizing frontier molecular orbital theory have provided insights into how methoxy substitution affects the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics of aromatic heterocycles. The electron-donating nature of methoxy groups raises the energy of the highest occupied molecular orbital, making the molecule more nucleophilic and potentially more reactive toward electrophilic biological targets. This electronic modification can significantly influence the binding affinity and selectivity of the compound for specific biological receptors or enzymes.

The biological implications of methoxy substitution in aromatic heterocycles have been extensively documented across multiple therapeutic areas. Studies on benzimidazole-pyrazole hybrids have shown that compounds possessing para-methoxyphenyl moieties exhibit enhanced biological activities compared to unsubstituted analogs. Specifically, research has demonstrated that the presence of methoxy groups can improve anticancer activity, with some derivatives showing enhanced cytotoxicity against pancreatic cancer cells.

Structure-activity relationship analyses have revealed that methoxy substitution patterns significantly influence the biological profile of benzothiazole-pyrazole hybrids. Research on pyrazole linked benzothiazole-β-naphthol derivatives found that compounds with methoxy substitutions exhibited considerable cytotoxicity with half-maximal inhibitory concentration values ranging between 4.63 and 5.54 micromolar against human cervical cancer cells. These findings highlight the importance of methoxy positioning and its direct correlation with enhanced biological activity.

The pharmacokinetic implications of methoxy substitution also contribute to its structural significance in drug design. Methoxy groups can influence molecular properties such as lipophilicity, metabolic stability, and bioavailability. The para-methoxy substitution in this compound provides an optimal balance between hydrophobic and hydrophilic characteristics, potentially enhancing membrane permeability while maintaining adequate aqueous solubility for biological activity.

Recent research has also explored the role of methoxy substitution in modulating the selectivity of benzothiazole-pyrazole hybrids for specific biological targets. Studies have shown that methoxy-containing derivatives can exhibit enhanced selectivity for cyclooxygenase-2 enzyme inhibition, with selectivity indices significantly higher than reference compounds. This selectivity enhancement demonstrates how strategic methoxy placement can fine-tune the biological profile of heterocyclic compounds.

The structural significance of methoxy substitution in this compound extends to its influence on intermolecular interactions and binding mechanisms. The methoxy oxygen atom can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity. Additionally, the electron-rich aromatic system created by methoxy substitution can engage in pi-pi stacking interactions with aromatic amino acid residues in protein binding sites, contributing to the overall binding energy and selectivity of the compound.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S/c1-22-12-8-6-11(7-9-12)14-10-16(21)20(19-14)17-18-13-4-2-3-5-15(13)23-17/h2-10,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMLHFXGSTYHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the methoxyphenyl group and the formation of the pyrazol-5-ol moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in diverse chemical products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with unique properties.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study on benzothiazole derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure enhances its interaction with microbial targets, leading to effective inhibition of growth.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Anticancer Properties

The anticancer potential of 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol has been explored in various studies. Similar benzothiazole derivatives have shown the ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study:

A study conducted by Nacher-Luis et al. (2024) reported that a related compound inhibited the proliferation of several cancer cell lines, demonstrating its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds in this class. The presence of methoxy and benzothiazole groups enhances solubility and bioavailability, making them suitable candidates for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol include other benzothiazole derivatives, methoxyphenyl compounds, and pyrazol-5-ol analogs. These compounds share structural similarities but may differ in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 270.35 g/mol. The compound features a benzothiazole moiety and a methoxyphenyl group attached to a pyrazole core, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.35 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, including our compound of interest, testing against Gram-positive and Gram-negative bacteria revealed promising results.

Table 1: Antimicrobial Activity Results

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 | |

| B. subtilis | 16 |

The compound showed significant activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed using in vitro models where it inhibited the production of pro-inflammatory cytokines. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Case Study: Inhibition of Cytokine Production

In a controlled experiment, cells treated with varying concentrations of the compound exhibited a dose-dependent reduction in TNF-alpha and IL-6 levels, suggesting its role as an anti-inflammatory agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways that regulate inflammation and cell proliferation.

- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes including inflammation and immune response.

Q & A

Q. What are the common synthetic routes for preparing 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or via Knorr pyrazole synthesis. For example, describes cyclization of substituted benzoic acid hydrazides with phosphorus oxychloride at 120°C to form pyrazole cores. Optimization involves solvent selection (e.g., ethanol/acetic acid mixtures for reflux, as in ) and stoichiometric control of aryl hydrazines. Reaction time (e.g., 7 hours in ) and temperature are critical to minimize side products like open-chain intermediates.

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation, providing dihedral angles and hydrogen-bonding patterns (e.g., and ). Complementary techniques include:

Q. What are the key challenges in achieving high purity, and how are they addressed?

Impurities often arise from incomplete cyclization or residual solvents. Purification methods include:

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate polar byproducts.

- Recrystallization : Ethanol or acetonitrile is used to remove non-polar impurities ( ).

- HPLC : Reverse-phase methods with C18 columns and UV detection at 254 nm for quantitative purity assessment .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in antimicrobial or anticancer activity (e.g., vs. ) may stem from:

- Substituent effects : Electron-withdrawing groups on the benzothiazole ring enhance bioactivity.

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial studies) and use positive controls like ciprofloxacin.

- Cellular uptake differences : LogP calculations (e.g., using ChemDraw) can predict membrane permeability, while molecular docking ( ) identifies target-binding efficiency .

Q. What computational strategies are effective for studying structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity.

- Molecular docking : Simulates interactions with biological targets (e.g., uses AutoDock to model binding to bacterial enzymes).

- QSAR models : Train datasets with substituent descriptors (e.g., Hammett σ values) to predict bioactivity .

Q. How do steric and electronic factors influence the compound’s conformational stability?

XRD data ( ) reveal that the benzothiazole and methoxyphenyl groups adopt non-planar orientations due to steric hindrance. Dihedral angles between the pyrazole and aromatic rings (e.g., 16.83° for methoxyphenyl in ) are stabilized by π-π stacking and hydrogen bonds (e.g., O–H···N in ). Electron-donating methoxy groups increase electron density on the pyrazole ring, affecting redox behavior in electrochemical studies .

Q. What strategies are recommended for scaling up synthesis without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.